molecular formula C10H18OS B7760609 (1S)-(-)-10-Mercaptoborneol

(1S)-(-)-10-Mercaptoborneol

Cat. No.: B7760609
M. Wt: 186.32 g/mol
InChI Key: PYQMNINTTPIRIT-UHFFFAOYSA-N
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Description

(1S)-(-)-10-Mercaptoborneol is a chiral thiol compound derived from borneol It is characterized by the presence of a mercapto group (-SH) attached to the borneol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-(-)-10-Mercaptoborneol typically involves the reduction of camphor to borneol, followed by the introduction of the mercapto group. One common method includes:

    Reduction of Camphor to Borneol: This step can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Introduction of the Mercapto Group: The mercapto group can be introduced via thiolation reactions using reagents like thiourea or hydrogen sulfide (H2S) under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalytic hydrogenation and continuous flow processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (1S)-(-)-10-Mercaptoborneol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The mercapto group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, thiourea

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids

    Reduction: Alcohols, alkanes

    Substitution: Thioethers, other derivatives

Scientific Research Applications

(1S)-(-)-10-Mercaptoborneol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in organic synthesis, aiding in the creation of complex molecules with specific stereochemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of (1S)-(-)-10-Mercaptoborneol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The thiol group can interact with metal ions, enzymes, and other biomolecules, influencing their activity and function.

    Pathways Involved: The compound can modulate redox reactions, enzyme activity, and signal transduction pathways, contributing to its biological effects.

Comparison with Similar Compounds

    Borneol: A precursor to (1S)-(-)-10-Mercaptoborneol, lacking the mercapto group.

    Camphor: Another related compound, which can be reduced to borneol.

    Thioethers: Compounds with similar thiol functionality but different structural frameworks.

Uniqueness: this compound is unique due to its chiral nature and the presence of both borneol and mercapto functionalities

Properties

IUPAC Name

7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18OS/c1-9(2)7-3-4-10(9,6-12)8(11)5-7/h7-8,11-12H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQMNINTTPIRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)O)CS)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10541393
Record name 7,7-Dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10541393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71242-58-5
Record name 7,7-Dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10541393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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